

A Comparative Analysis of Demethyleneberberine Chloride and Dihydroberberine Activity for Researchers

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Compound of Interest		
Compound Name:	Demethyleneberberine chloride	
Cat. No.:	B15620807	Get Quote

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This guide provides a comprehensive comparison of **Demethyleneberberine chloride** and Dihydroberberine, two prominent derivatives of berberine, for researchers, scientists, and professionals in drug development. The following sections detail their mechanisms of action, present quantitative data from experimental studies, and outline the protocols for key assays.

Introduction

Berberine, a natural isoquinoline alkaloid, is well-documented for its broad range of pharmacological activities. However, its clinical application is often hampered by poor oral bioavailability. To address this limitation, derivatives such as **Demethyleneberberine chloride** and Dihydroberberine have been developed and studied. Demethyleneberberine, a metabolite of berberine, has shown potent intrinsic pharmacological activities, particularly in inflammation and cancer. Dihydroberberine, a reduced form of berberine, is primarily recognized for its significantly enhanced bioavailability, leading to higher plasma levels of berberine after oral administration. This guide offers a side-by-side comparison of their reported activities, supported by experimental data.

Quantitative Data on Biological Activity



The following tables summarize the available quantitative data for **Demethyleneberberine chloride** and Dihydroberberine, focusing on their pharmacokinetic profiles and in vitro activities.

Table 1: Pharmacokinetic Parameters

Comp ound	Specie s	Dose	Route	Cmax	Tmax	AUC	Absolu te Bioava ilabilit y (%)	Refere nce
Demeth ylenebe rberine	Rat	20 mg/kg	i.g.	-	0.08 ± 0.00 h	-	2.44	
Rat	40 mg/kg	i.g.	-	0.08 ± 0.00 h	-	5.92		
Mouse	40 mg/kg	i.g.	-	0.08 ± 0.00 h	-	4.47		
Dihydro berberi ne (as Berberi ne)	Human	100 mg	Oral	3.76 ± 1.4 ng/mL	-	284.4 ± 115.9 ng/mL × 120 min	-	
Human	200 mg	Oral	12.0 ± 10.1 ng/mL	-	-	-		
Berberi ne (for compari son)	Human	500 mg	Oral	0.4 ± 0.17 ng/mL	-	42.3 ± 17.6 ng/mL × 120 min	-	

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve, i.g.: Intragastric



Table 2: In Vitro Activity

Compound	Assay	Cell Line/Target	Effect	Concentrati on/IC50	Reference
Demethylene berberine chloride	Anti- inflammatory	RAW264.7	Inhibition of pro- inflammatory cytokines	10, 20, 40 μΜ	
Anti-cancer	NSCLC cells	Inhibition of cell migration and cell cycle arrest	-		
Dihydroberbe rine	Enzyme Inhibition	Pancreatic Lipase	Inhibition	8 μg/ml	

IC50: Half-maximal inhibitory concentration, NSCLC: Non-small cell lung cancer

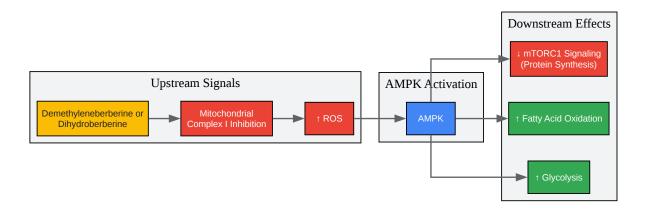
Signaling Pathways and Mechanisms of Action

Both **Demethyleneberberine chloride** and Dihydroberberine have been shown to modulate key signaling pathways involved in cellular metabolism and inflammation.

AMP-Activated Protein Kinase (AMPK) Pathway

Activation of AMPK is a central mechanism for both compounds, similar to berberine. AMPK acts as a master regulator of cellular energy homeostasis. Its activation leads to a switch from anabolic to catabolic pathways to restore cellular energy balance.



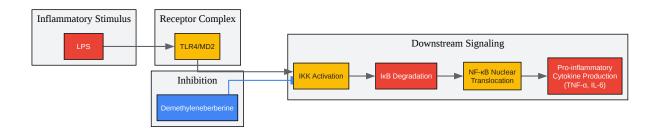


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AMPK signaling pathway activation.

NF-kB Signaling Pathway

Demethyleneberberine has been specifically shown to inhibit the NF-kB signaling pathway, a key regulator of inflammation. By inhibiting this pathway, Demethyleneberberine reduces the production of pro-inflammatory cytokines.



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Inhibition of the NF-kB signaling pathway.



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

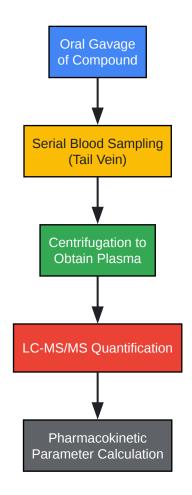
In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a compound after oral administration.

Protocol:

- Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment with free access to water.
- Drug Administration: The compound (e.g., **Demethyleneberberine chloride** or Dihydroberberine) is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose.
- Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
- Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
- Sample Analysis: Plasma concentrations of the compound and its metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.





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